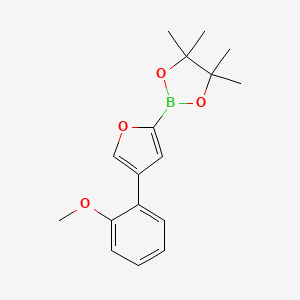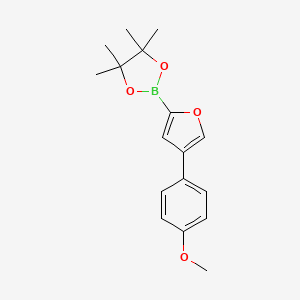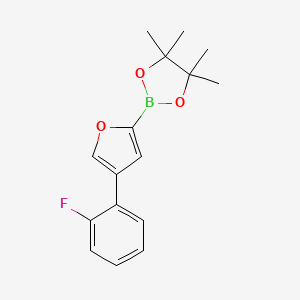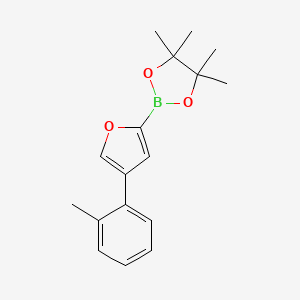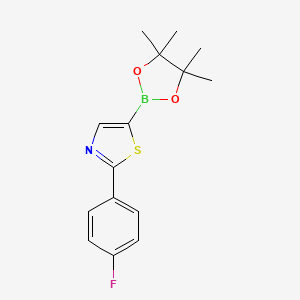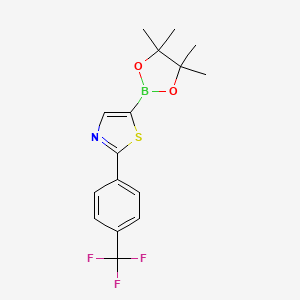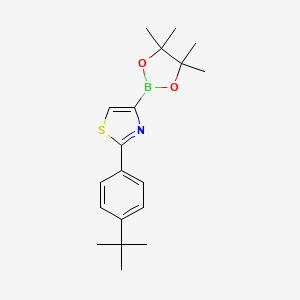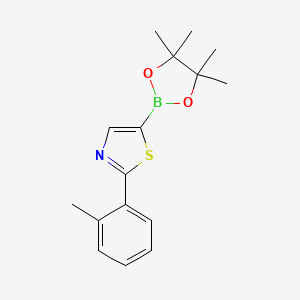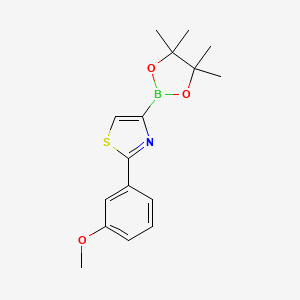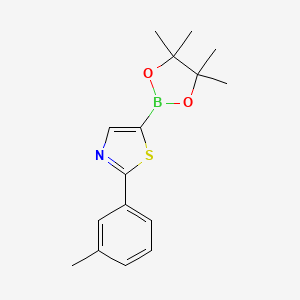
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester (2T5BAPE) is an organic compound with a range of applications in scientific research. It is a boronic acid ester derivative of 2-(3-tolyl)thiazole, and is used as a reagent in organic synthesis. 2T5BAPE has been used as a synthetic intermediate in the preparation of biologically active compounds and as a catalyst in a variety of organic reactions. It is also used as a probe in biochemical and physiological studies, as well as in a variety of laboratory experiments.
Mechanism of Action
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester acts as a reagent in organic synthesis, as a catalyst in a variety of organic reactions, and as a probe in biochemical and physiological studies. In organic synthesis, this compound acts as a nucleophile, reacting with electrophiles to form a covalent bond. In organic reactions, this compound acts as a catalyst, speeding up the reaction and lowering the activation energy. In biochemical and physiological studies, this compound acts as a probe, binding to a specific target molecule and providing information about the structure and function of the target molecule.
Biochemical and Physiological Effects
This compound has been used as a probe in biochemical and physiological studies, and has been found to bind to a variety of proteins and enzymes. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), and to inhibit the enzyme’s activity. It has also been shown to bind to the enzyme acetylcholinesterase, and to inhibit the enzyme’s activity. In addition, this compound has been shown to bind to the enzyme glycogen phosphorylase, and to inhibit the enzyme’s activity.
Advantages and Limitations for Lab Experiments
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is a stable compound, and can be stored for long periods of time. Its solubility in organic solvents makes it suitable for use in a variety of laboratory experiments. However, this compound has some limitations for use in laboratory experiments. It has a low boiling point, and can easily be lost in the reaction mixture. In addition, it is a relatively weak base, and can be easily protonated in acidic environments.
Future Directions
There are several potential future directions for the use of 2-(3-Tolyl)thiazole-5-boronic acid pinacol ester in scientific research. It could be used as a reagent in the synthesis of a variety of biologically active compounds, such as drugs and pesticides. It could also be used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction, the Stetter reaction, and the Wittig reaction. In addition, it could be used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions. Finally, it could be used as a model compound in the development of new synthetic methods, such as metal-catalyzed reactions.
Synthesis Methods
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester is synthesized by a reaction between 2-(3-tolyl)thiazole and boronic acid pinacol ester. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or platinum. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction mixture is heated to a temperature of around 100°C. The reaction is complete when the this compound is isolated from the reaction mixture.
Scientific Research Applications
2-(3-Tolyl)thiazole-5-boronic acid pinacol ester has been used as a reagent in organic synthesis for the preparation of biologically active compounds. It has also been used as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction, the Stetter reaction, and the Wittig reaction. In addition, this compound has been used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions.
properties
IUPAC Name |
2-(3-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-7-6-8-12(9-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMAFKGDRLPSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

